N-[(4-CHLOROPHENYL)METHYL]-4-ACETAMIDOBENZAMIDE
Description
N-[(4-Chlorophenyl)Methyl]-4-Acetamidobenzamide is a benzamide derivative featuring a 4-chlorophenylmethyl group attached to the nitrogen of a 4-acetamidobenzamide scaffold. This compound is structurally characterized by the presence of a chloro-substituted aromatic ring, an acetamide moiety, and a benzamide backbone, which collectively influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
4-acetamido-N-[(4-chlorophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(20)19-15-8-4-13(5-9-15)16(21)18-10-12-2-6-14(17)7-3-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYYGSFZBRMDCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-4-acetamidobenzamide typically involves the acylation of aniline derivatives. One common method is the reaction of 4-chloroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-4-acetamidobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-4-acetamidobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-4-acetamidobenzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in critical biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(4-Chlorophenyl)Methyl]-4-Acetamidobenzamide with four related benzamide derivatives from the provided evidence.
Structural and Functional Group Analysis
Key Observations :
- The target compound shares a 4-chlorophenyl group with all analogs but differs in the substituents on the benzamide nitrogen. For example, replaces the acetamide with a chloroacetyl amino group, which may enhance electrophilicity and reactivity .
- and introduce bulkier substituents (naphthylacetyl and piperazinyl groups), likely increasing molecular weight and influencing lipophilicity .
Physicochemical Properties
Analysis :
- The target compound’s estimated pKa (~14–16) aligns with benzamide derivatives, suggesting moderate basicity suitable for drug-receptor interactions.
Biological Activity
N-[(4-Chlorophenyl)Methyl]-4-acetamidobenzamide, often referred to as a chlorinated benzanilide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its structural features that enable interactions with various biological targets, making it a subject of interest in drug development.
- Chemical Formula : C15H14ClN3O
- Molecular Weight : 283.74 g/mol
- CAS Number : 53242-88-9
- IUPAC Name : this compound
The biological activity of N-[(4-chlorophenyl) methyl]-4-acetamidobenzamide is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. It has been shown to interact with:
- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, which may have implications in treating neurodegenerative diseases such as Alzheimer's .
- Protein Kinases : The compound has been identified as a potential inhibitor of various protein kinases, which play crucial roles in cell signaling and proliferation .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
In vitro studies have demonstrated that this compound possesses significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines by:
- Modulating apoptotic pathways.
- Inhibiting tumor cell proliferation.
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against a range of pathogens, including:
- Bacteria : Effective against strains such as Staphylococcus aureus and Escherichia coli.
- Fungi : Demonstrated antifungal activity, making it a candidate for treating fungal infections.
Anti-inflammatory Effects
This compound has shown potential in reducing inflammation through:
- Inhibition of pro-inflammatory cytokines.
- Suppression of inflammatory pathways.
Case Studies and Research Findings
- Study on AChE Inhibition :
- Anticancer Efficacy :
- Antimicrobial Testing :
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
